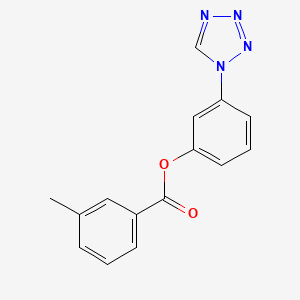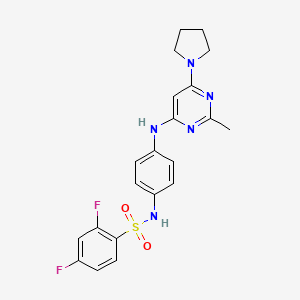![molecular formula C17H15N3S B11334634 2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B11334634.png)
2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a 4-methylphenyl group and a 3-cyanopropylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylbenzaldehyde and malononitrile in the presence of a base like sodium ethoxide.
Introduction of the Sulfanyl Group: The 3-cyanopropylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridine intermediate with 3-chloropropyl cyanide in the presence of a thiol reagent such as sodium sulfide.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes using continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may enable it to interact with biological targets, leading to the development of drugs with specific therapeutic effects.
Industry
In the materials science field, this compound can be used in the synthesis of advanced materials with unique properties. For example, it may be incorporated into polymers or used as a precursor for the development of novel catalysts.
Wirkmechanismus
The mechanism by which 2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitrile and sulfanyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Cyanopropyl)sulfanyl]-4-(4-methylphenyl)pyridine-3-carbonitrile: Similar structure but with different substitution pattern on the pyridine ring.
2-[(3-Cyanopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile: Similar structure with a chloro group instead of a methyl group on the phenyl ring.
2-[(3-Cyanopropyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of nitrile and sulfanyl groups provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H15N3S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-(3-cyanopropylsulfanyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15N3S/c1-13-4-6-14(7-5-13)16-9-8-15(12-19)17(20-16)21-11-3-2-10-18/h4-9H,2-3,11H2,1H3 |
InChI-Schlüssel |
GIDUBPJJXIDKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11334562.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11334564.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11334567.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11334581.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334586.png)
![N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B11334598.png)

![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334613.png)
![N-(3'-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11334615.png)
![5-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11334621.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B11334636.png)
![1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11334642.png)

![3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11334653.png)
